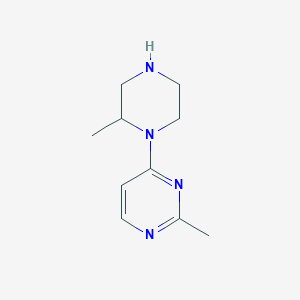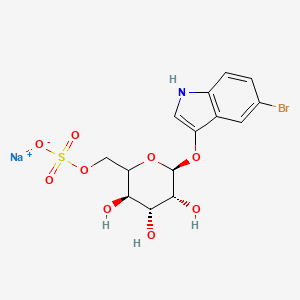![molecular formula C18H17N3 B13441629 3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that features a fused ring system combining an imidazo and pyrazine ring with a biphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a biphenyl derivative, the synthesis may involve the formation of an intermediate through a condensation reaction, followed by cyclization to form the imidazo[1,2-A]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl moiety .
Aplicaciones Científicas De Investigación
3-([1,1’-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine: A simpler heterocyclic compound with similar aromatic properties.
Imidazo[1,2-A]pyrazine: Lacks the biphenyl group but shares the core structure.
Biphenyl derivatives: Compounds with similar biphenyl moieties but different heterocyclic cores
Uniqueness
3-([1,1’-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its fused ring system and biphenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar heterocycles .
Propiedades
Fórmula molecular |
C18H17N3 |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
3-(4-phenylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C18H17N3/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-12-20-18-13-19-10-11-21(17)18/h1-9,12,19H,10-11,13H2 |
Clave InChI |
GDUCLSDLIWVSPP-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=NC=C2C3=CC=C(C=C3)C4=CC=CC=C4)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
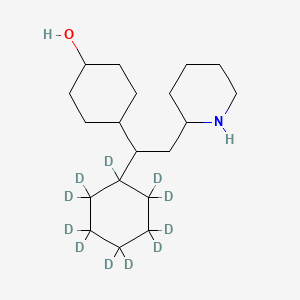
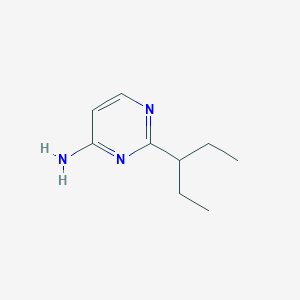
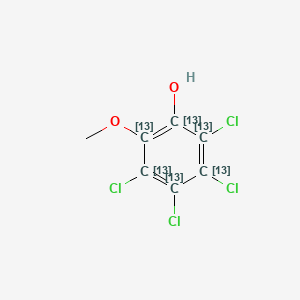
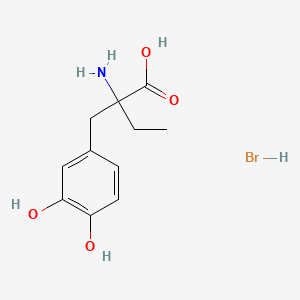

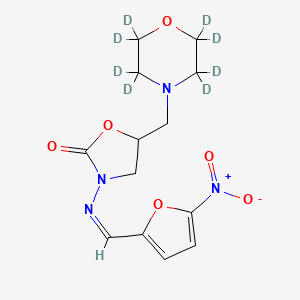
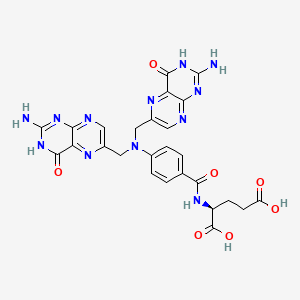


![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)
